molecular formula C7H12O3 B2614258 2-Methyl-3-(oxetan-2-yl)propanoic acid CAS No. 2248387-44-0

2-Methyl-3-(oxetan-2-yl)propanoic acid

Cat. No.: B2614258
CAS No.: 2248387-44-0
M. Wt: 144.17
InChI Key: VNSZPFSPFGUILS-UHFFFAOYSA-N
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Description

The compound 2-methyl-3-(oxetan-2-yl)propanoic acid (CAS: 32933-13-4) is a propanoic acid derivative featuring a methyl group at position 2 and an oxetane ring at position 3 of the propanoic acid backbone. Its molecular formula is C₈H₁₄O₃, with a molecular weight of 158.2 g/mol . The compound is reported as a liquid at room temperature and is primarily used in laboratory research .

Properties

IUPAC Name

2-methyl-3-(oxetan-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(7(8)9)4-6-2-3-10-6/h5-6H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSZPFSPFGUILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(oxetan-2-yl)propanoic acid typically involves the formation of the oxetane ring followed by the introduction of the carboxylic acid group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the intramolecular cyclization of a hydroxy ester can yield the oxetane ring, which can then be further functionalized to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and subsequent functionalization steps .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(oxetan-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

Major products formed from these reactions include ketones, alcohols, and various substituted derivatives of the oxetane ring. These products can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-Methyl-3-(oxetan-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Methyl-3-(oxetan-2-yl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways .

Comparison with Similar Compounds

Structural Features :

  • Oxetane ring : A strained three-membered ether ring that enhances polarity and may improve solubility compared to bulkier substituents.

Comparison with Structurally Similar Compounds

Propanoic acid derivatives are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science. Below is a detailed comparison of 2-methyl-3-(oxetan-2-yl)propanoic acid with structurally analogous compounds from the literature.

2-Methyl-3-(oxolan-2-yl)propanoic Acid (CAS: 32933-13-4)

  • Molecular Formula : C₈H₁₄O₃
  • Molecular Weight : 158.2 g/mol
  • Substituent : Oxolane (tetrahydrofuran) ring (five-membered cyclic ether).
  • Key Differences :
    • The oxolane ring lacks the ring strain of oxetane, reducing reactivity but improving stability.
    • Larger ring size may decrease solubility compared to oxetane derivatives.

2-Methyl-3-(6-methylpyridin-3-yl)propanoic Acid (CAS: 1506117-11-8)

  • Molecular Formula: C₁₁H₁₅NO₂
  • Molecular Weight : 193.24 g/mol
  • Substituent : Pyridine ring with a methyl group.
  • Higher molecular weight and lipophilicity may affect membrane permeability.
  • Applications : Research chemical with unspecified biological activity .

2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic Acid (CAS: 1281486-93-8)

  • Molecular Formula : C₁₁H₁₁F₃O₃
  • Molecular Weight : 248.2 g/mol
  • Substituent : Trifluoromethoxy-substituted phenyl group.
  • Key Differences: The electron-withdrawing trifluoromethoxy group enhances metabolic stability and acidity (pKa ~3.5).

(2S)-2-Methyl-3-(2,6-dimethyl-4-carbamoylphenyl)propanoic Acid

  • Molecular Formula: C₁₄H₁₉NO₃
  • Molecular Weight : 249.3 g/mol
  • Substituent : Carbamoyl-substituted phenyl group.
  • Key Differences :
    • The carbamoyl group enables hydrogen bonding, critical for opioid receptor antagonism .
    • Bulky aromatic substituents reduce solubility compared to oxetane derivatives.
  • Applications : Used in opioid peptide-derived antagonists for pain management .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight Substituent Type Key Properties Applications Source
This compound C₈H₁₄O₃ 158.2 Oxetane ring High polarity, moderate stability Laboratory research
2-Methyl-3-(oxolan-2-yl)propanoic acid C₈H₁₄O₃ 158.2 Oxolane ring Lower reactivity, higher stability Research chemical
2-Methyl-3-(6-methylpyridin-3-yl)prop... C₁₁H₁₅NO₂ 193.24 Pyridine ring Aromatic, basic Undisclosed research
2-Methyl-3-[4-(trifluoromethoxy)phenyl]... C₁₁H₁₁F₃O₃ 248.2 Trifluoromethoxy phenyl High metabolic stability, acidic Drug scaffold
(2S)-2-Methyl-3-(carbamoylphenyl)prop... C₁₄H₁₉NO₃ 249.3 Carbamoyl phenyl Hydrogen-bonding capability Opioid receptor antagonist

Key Findings and Implications

  • Structural Impact on Solubility : Oxetane derivatives (e.g., C₈H₁₄O₃ ) exhibit higher solubility in polar solvents compared to aromatic analogs like C₁₁H₁₁F₃O₃ , making them favorable for aqueous formulations .
  • Biological Activity : Aromatic substituents (phenyl, pyridine) are linked to NSAID or opioid activities, whereas oxetane derivatives may require further exploration for target-specific interactions .
  • Stability vs. Reactivity : The strained oxetane ring may enhance reactivity in synthetic pathways, while oxolane derivatives prioritize stability .

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